Cobalt(II) acetylacetonate xhydrate
Description
Cobalt(II) acetylacetonate xhydrate (Co(acac)₂·xH₂O, CAS 123334-29-2) is a coordination complex where cobalt(II) is chelated by two acetylacetonate (acac) ligands and variable water molecules (x = 1–2). It appears as a pink crystalline powder with a molecular weight of 275.16 g/mol (anhydrous basis: 257.18 g/mol) .
Properties
Molecular Formula |
C10H16CoO5 |
|---|---|
Molecular Weight |
275.16 g/mol |
IUPAC Name |
cobalt(2+);pentane-2,4-dione;hydrate |
InChI |
InChI=1S/2C5H7O2.Co.H2O/c2*1-4(6)3-5(2)7;;/h2*3H,1-2H3;;1H2/q2*-1;+2; |
InChI Key |
SXWLMDPLAZRCFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.[Co+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cobalt(II) acetylacetonate xhydrate can be synthesized through the reaction of cobalt salts with acetylacetone in the presence of a base. The reaction typically involves dissolving cobalt(II) chloride or cobalt(II) nitrate in water, followed by the addition of acetylacetone and a base such as sodium hydroxide. The mixture is then heated to promote the formation of the complex, which is subsequently purified by recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pH, and concentration of reactants .
Chemical Reactions Analysis
Types of Reactions: Cobalt(II) acetylacetonate xhydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) acetylacetonate.
Reduction: It can be reduced to cobalt metal or cobalt(0) complexes.
Substitution: Ligand exchange reactions where the acetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand exchange reactions often involve other chelating agents or ligands in the presence of a solvent.
Major Products:
Oxidation: Cobalt(III) acetylacetonate.
Reduction: Cobalt metal or cobalt(0) complexes.
Substitution: Various cobalt complexes with different ligands.
Scientific Research Applications
Cobalt(II) acetylacetonate hydrate is a versatile compound with significant applications in various scientific and industrial fields. This article provides a comprehensive overview of its applications, supported by data tables and case studies to illustrate its utility in research and development.
Catalysis
Cobalt(II) acetylacetonate hydrate is widely used as a catalyst in organic synthesis. Its applications include:
- C-H Functionalization: It facilitates C-H functionalization reactions, which are crucial for synthesizing complex organic molecules. For instance, cobalt-catalyzed reactions have been employed to create ureas and azaheterocycles, demonstrating its significance in pharmaceutical chemistry .
- Epoxidation of Olefins: When anchored onto magnetic mesoporous silica nanospheres, cobalt(II) acetylacetonate acts as a catalyst for the epoxidation of olefins, showcasing its effectiveness in oxidation reactions .
- Nanoparticle Synthesis: It serves as a precursor for synthesizing cobalt oxide nanoparticles, which exhibit excellent electrochemical properties suitable for applications in supercapacitors and sensors .
Material Science
The compound is utilized in the synthesis of advanced materials:
- Thin Film Growth: Cobalt(II) acetylacetonate is used in Metal-Organic Chemical Vapor Deposition (MOCVD) to grow cobalt oxide thin films, which are important for electronic and optoelectronic devices .
- Nanostructured Materials: It has been employed to produce nanocrystals of cobalt oxide through thermolytic decomposition, leading to materials with desirable magnetic and electronic properties .
Environmental Applications
Cobalt(II) acetylacetonate hydrate has potential uses in environmental remediation:
- Catalytic Oxidation Reactions: Its role as a catalyst in oxidation reactions can be leveraged for the degradation of pollutants, making it a candidate for environmental cleanup technologies .
Case Study 1: Cobalt-Catalyzed Isocyanide Insertion Reactions
A study demonstrated the use of cobalt(II) acetylacetonate as a catalyst for isocyanide insertion reactions with amines, resulting in high yields of products relevant to drug synthesis. This highlights its importance in pharmaceutical chemistry and organic synthesis methodologies .
Case Study 2: Synthesis of Cobalt Oxide Nanoparticles
Research illustrated the solvothermal synthesis of Co₃O₄ nanoparticles from cobalt(II) acetylacetonate. The resultant nanoparticles showed promising electrochemical performance, indicating their potential use in energy storage applications such as supercapacitors .
Mechanism of Action
The mechanism of action of cobalt(II) acetylacetonate xhydrate involves its ability to coordinate with various substrates and facilitate chemical transformations. The acetylacetonate ligands stabilize the cobalt center, allowing it to participate in catalytic cycles. The compound can activate substrates through coordination, electron transfer, or bond formation, leading to the desired chemical reactions .
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Physical and Chemical Properties
Table 2: Catalytic Performance in Olefin Epoxidation
Biological Activity
Cobalt(II) acetylacetonate hydrate, with the chemical formula Co(C₅H₇O₂)₂·xH₂O, is a coordination compound that has garnered attention for its diverse biological activities and potential applications in various fields, including medicine and catalysis. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Overview of Cobalt(II) Acetylacetonate Hydrate
Cobalt(II) acetylacetonate hydrate is primarily utilized as a catalyst in organic synthesis and has been studied for its interactions with biological systems. Its coordination chemistry allows for unique interactions with biomolecules, which underpins its biological activity.
Target Interactions
Cobalt(II) acetylacetonate hydrate interacts with various biomolecules, influencing biochemical pathways. It has been shown to affect the synthesis of cobalt oxide nanoparticles and catalyze the formation of ureas and azaheterocycles, which are relevant in pharmaceutical synthesis.
Biochemical Pathways
The compound participates in several metabolic pathways, including:
- Catalytic Reactions : Acts as a catalyst in the epoxidation of olefins and hydrodesulfurization processes.
- Antimicrobial Activity : Exhibits potential antimicrobial properties against various pathogens .
Antimicrobial Properties
Research indicates that cobalt(II) acetylacetonate exhibits significant antimicrobial activity. A study comparing the efficacy of cobalt(II) complexes against bacterial and fungal strains reported minimal inhibitory concentrations (MIC) and minimal bactericidal concentrations (MBC) that highlight its potential as an antimicrobial agent.
| Complex | MIC (mM) | MBC (mM) |
|---|---|---|
| Co(II)-PicHA-AlaSal | 0.91 - 3.65 | N/A |
| Standard Antibiotics | Varies | Varies |
The cobalt(II)-2-picolinehydroxamic acid complexes demonstrated reduced metabolic activity in L929 mouse fibroblasts, indicating cytotoxic effects correlated with increased damage to cell nuclei . The binding affinity to DNA via intercalation suggests a mechanism for its antimicrobial effects .
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of cobalt(II) complexes on mouse fibroblast cells. Freshly prepared solutions exhibited lower toxicity compared to those stored for two weeks, suggesting time-dependent structural changes affecting biological activity .
- Antifungal Activity : Cobalt(II) acetylacetonate was found to be more potent as a fungicide compared to its manganese counterpart. The MBC values were indicative of its effectiveness against fungal pathogens .
Applications in Medicine
Cobalt(II) acetylacetonate hydrate is being explored for:
- Drug Delivery Systems : Its ability to form stable complexes may enhance drug solubility and bioavailability.
- Biological Imaging : Potential use as a contrast agent in magnetic resonance imaging (MRI), leveraging its paramagnetic properties .
Safety and Toxicity Considerations
While cobalt compounds can exhibit beneficial biological activities, they also pose potential toxicity risks. Studies have highlighted the need for careful evaluation of dosage and exposure levels due to cobalt's known toxicological effects at high concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
